Calculated Physicochemical Property Differentiation: 3-Acetyl-1-methylpiperidin-4-one vs. 1-Methylpiperidin-4-one
3-Acetyl-1-methylpiperidin-4-one differs quantitatively from its closest unsubstituted analog, 1-methylpiperidin-4-one, across four computed ADME-relevant descriptors. The target compound has an XLogP of -0.3 versus +0.1, a TPSA of 37.4 Ų versus 20.3 Ų, three hydrogen-bond acceptors (HBA) versus two, and one rotatable bond versus zero . These differences place the target compound in a more polar, less lipophilic region of chemical space, with implications for aqueous solubility and membrane permeability. The increased HBA count and TPSA predict lower passive permeability but potentially improved solubility compared to the parent scaffold, a trade-off that must be factored into lead optimization campaigns [1].
| Evidence Dimension | Computed XLogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP = -0.3 |
| Comparator Or Baseline | 1-Methylpiperidin-4-one (XLogP = +0.1) |
| Quantified Difference | ΔXLogP = -0.4 (target more hydrophilic) |
| Conditions | Computed by PubChem/Chem960 using XLogP3 algorithm |
Why This Matters
A ΔXLogP of -0.4 translates to an approximately 2.5-fold difference in predicted octanol-water partition coefficient, which can significantly alter logD-dependent properties such as plasma protein binding and volume of distribution in pharmacokinetic models.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
